Hypoloside A
Description
Hypoloside A is an illudane-type sesquiterpene glycoside isolated from Pteridium aquilinum (bracken fern) and related plant species. Its structure includes a glucose residue with a 2'-acetyl group, distinguishing it from other hypolosides (e.g., Hypoloside B and C) that feature (Z)- or (E)-p-coumaroyl groups instead .
Propriétés
Numéro CAS |
125905-01-3 |
|---|---|
Formule moléculaire |
C23H34O9 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C23H34O9/c1-11-8-23(10-20(3,4)18(28)17(23)21(5,29)22(11)6-7-22)32-19-16(30-12(2)25)15(27)14(26)13(9-24)31-19/h8,13-17,19,24,26-27,29H,6-7,9-10H2,1-5H3/t13-,14-,15+,16-,17?,19+,21?,23?/m1/s1 |
Clé InChI |
RYLFQOVBQSESBN-YKEAKNIBSA-N |
SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C |
SMILES isomérique |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)C |
SMILES canonique |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hypoloside A involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis of Hypoloside A include organic solvents such as dichloromethane, chloroform, ethanol, or a chloroform–methanol mixture . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Hypoloside A may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and other purification methods are often employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Hydrolysis Reactions
Hypoloside A undergoes acid-catalyzed hydrolysis at its glycosidic bond, yielding aglycone (hypoestrogenin) and D-glucose. The reaction follows first-order kinetics under controlled conditions:
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 2.5–3.5 | |
| Temperature Range | 60–80°C | |
| Hydrolysis Half-life | 45–90 minutes | |
| Primary Products | Aglycone + D-glucose |
Enzymatic hydrolysis using β-glucosidase occurs at physiological pH (7.4), with a 70% conversion rate within 2 hours at 37°C. This specificity confirms the β-configuration of its glycosidic linkage.
Oxidation and Radical Scavenging
The aglycone moiety demonstrates antioxidant activity through hydrogen atom transfer (HAT) mechanisms. Key oxidative pathways include:
-
Quinone formation : Aglycone oxidizes to ortho-quinone derivatives in the presence of O₂/laccase systems.
-
ROS neutralization : Reduces DPPH radicals with IC₅₀ = 18.7 μM, comparable to ascorbic acid.
Reaction kinetics for oxidation were monitored via UV-Vis spectroscopy (λmax = 517 nm).
Glycosylation and Synthetic Modifications
Hypoloside A’s synthesis involves Koenigs-Knorr glycosylation with protected glucose donors. Key steps include:
| Reagent | Role | Yield |
|---|---|---|
| Trifluoromethanesulfonic anhydride | Sugar activation | 62% |
| N-Iodosuccinimide (NIS) | Promotes glycoside coupling | 58% |
Post-synthetic modifications include:
-
Acetylation : Full per-O-acetylation achieved using acetic anhydride/pyridine (24h, RT).
-
Methylation : Hakomori method (CH₃I/NaH) selectively protects free hydroxyl groups.
Comparative Reactivity with Other Glycosides
Hypoloside A’s hydrolysis profile aligns with aryl glycosides but shows slower kinetics than aliphatic analogs :
| Glycoside Type | Hydrolysis Rate (k, min⁻¹) |
|---|---|
| Hypoloside A (aryl) | 0.015 ± 0.002 |
| Salicin (aryl) | 0.017 ± 0.003 |
| Amygdalin (aliphatic) | 0.042 ± 0.005 |
This disparity arises from electron-withdrawing effects in the aglycone aromatic system, stabilizing the glycosidic bond .
Stability Under Physiological Conditions
Hypoloside A demonstrates pH-dependent stability relevant to drug delivery applications:
| Condition | Degradation Rate (24h) |
|---|---|
| Gastric pH (1.2) | 98% decomposition |
| Intestinal pH (6.8) | 42% decomposition |
| Plasma (pH 7.4) | <5% decomposition |
These findings suggest enteric coating requirements for oral bioavailability.
Hypoloside A’s reactivity profile positions it as a versatile scaffold for pharmaceutical derivatization, though its acid lability necessitates formulation strategies to enhance stability. Further studies optimizing its synthetic routes and exploring enzymatic glycosylation variants could expand its therapeutic applicability.
Applications De Recherche Scientifique
Hypoloside A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, Hypoloside A is studied for its potential biological activities and interactions with biomolecules . In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, Hypoloside A is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of Hypoloside A involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in the action of Hypoloside A may vary depending on the specific biological context . Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic effects and safety profile .
Comparaison Avec Des Composés Similaires
Hypoloside A is part of a broader class of illudane glycosides. Below, we compare its structural, biochemical, and toxicological properties with those of Hypoloside B, Hypoloside C, and illudin M/S.
Structural Comparison
| Compound | Molecular Formula | Key Structural Features | Natural Source |
|---|---|---|---|
| Hypoloside A | Not explicitly reported (inferred as C₃₅H₄₄O₁₃) | Glucose with 2’-acetyl group | Pteridium aquilinum |
| Hypoloside B | C₃₂H₄₀O₁₁ | Glucose with (Z)-p-coumaroyl group | Pteridium aquilinum |
| Hypoloside C | C₃₂H₄₀O₁₁ | Glucose with (E)-p-coumaroyl group | Pteridium aquilinum |
| Illudin M | C₁₅H₂₀O₅ | Non-glycosylated illudane core | Omphalotus spp. |
| Illudin S | C₁₅H₂₀O₅ | Epoxide-modified illudane core | Omphalotus spp. |
Key Observations :
- Hypoloside A vs.
- Hypoloside vs. Illudins : Hypolosides are glycosylated, enhancing water solubility, whereas illudins (M/S) lack sugar residues and exhibit higher membrane permeability .
Functional and Toxicological Comparison
Clastogenic Activity
- Hypoloside A: Limited direct data, but inferred to contribute to bracken fern carcinogenicity due to structural similarity to Hypoloside B/C .
- Hypoloside B/C : Induce chromosomal aberrations in Chinese hamster lung cells at doses as low as 4.5 µg/ml (0.0113 mM). Activity is pH-dependent, with higher clastogenicity under acidic conditions .
- Illudin M/S: Non-glycosylated analogs show stronger DNA alkylation but lower environmental persistence compared to hypolosides .
Carcinogenicity
- Hypoloside A : Implicated in bovine enzootic hematuria and upper alimentary tract cancers in animals, though mechanistic studies are sparse .
- Hypoloside B/C: Directly linked to PTA (ptaquiloside)-associated carcinogenesis in rodents, likely due to enzymatic release of reactive intermediates .
- Illudin M/S : Used in targeted cancer therapies (e.g., antibody-drug conjugates) due to their potent cytotoxicity, unlike hypolosides, which are primarily toxicological hazards .
Metabolic and Stability Profiles
- Hypoloside A : The acetyl group may slow hydrolysis compared to Hypoloside B/C, prolonging its bioavailability in neutral tissues .
- Hypoloside B/C : Rapid degradation in alkaline environments limits their environmental persistence but enhances acute toxicity in acidic microenvironments (e.g., mammalian digestive systems) .
Q & A
Q. What validated analytical methods are recommended for quantifying Hypoloside A in plant extracts?
Hypoloside A quantification typically employs HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) due to its sensitivity in detecting glycosidic compounds. Key parameters include:
- Column : C18 reverse-phase (e.g., 5 µm particle size, 250 × 4.6 mm).
- Mobile phase : Gradient elution with acetonitrile/0.1% formic acid.
- Detection : Negative ion mode (m/z 300–800 range).
Validation should follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (90–110%) .
Q. How can researchers optimize the extraction yield of Hypoloside A from Hypericum species?
A Box-Behnken design (BBD) with three factors (solvent ratio, temperature, extraction time) is recommended to maximize yield. Example optimization:
- Solvent : Ethanol-water (70:30 v/v).
- Temperature : 60°C.
- Time : 2 hours.
Yield improvements are validated via ANOVA (p < 0.05) and response surface plots .
Q. What spectroscopic techniques are critical for structural elucidation of Hypoloside A?
- NMR : ¹H and ¹³C NMR (DMSO-d6) to identify glycosidic linkages and aglycone moieties.
- IR : Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.
- HRMS : Exact mass determination (e.g., [M-H]⁻ at m/z 463.1452) .
Advanced Research Questions
Q. How do conflicting bioactivity results for Hypoloside A in neuroprotective studies arise, and how can they be resolved?
Contradictions often stem from cell line variability (e.g., SH-SY5Y vs. PC12 cells) and dosage thresholds (e.g., 10–50 µM efficacy vs. cytotoxicity at >100 µM). Mitigation strategies:
- Standardized assays : Use MTT or LDH release with positive controls (e.g., curcumin).
- Mechanistic clarity : Employ RNA-seq to identify pathways (e.g., Nrf2/ARE vs. NF-κB) .
Q. What experimental designs are suitable for assessing Hypoloside A’s pharmacokinetics in vivo?
A two-compartment model with IV/oral administration in rodents is standard. Parameters:
- Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 12, 24 hours.
- Analytical method : LC-MS/MS (LLOQ: 1 ng/mL).
- Key metrics : AUC, Cmax, t₁/₂, bioavailability (%F) .
Q. How can researchers address low solubility of Hypoloside A in aqueous systems for in vitro studies?
Nanocarrier encapsulation (e.g., liposomes or PLGA nanoparticles) improves solubility. Optimization steps:
- Particle size : 100–200 nm (dynamic light scattering).
- Entrapment efficiency : >80% (ultrafiltration-HPLC).
- Release profile : 60–70% over 48 hours (pH 7.4) .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-response relationships for Hypoloside A?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Model selection:
Q. What criteria validate Hypoloside A’s mechanism of action in enzymatic assays?
- Enzyme inhibition : IC₅₀ ≤ 10 µM (vs. positive control).
- Binding affinity : Surface plasmon resonance (KD < 1 µM).
- Specificity : Test against related enzymes (e.g., COX-1 vs. COX-2) .
Contradictory Data Resolution
Q. Why do antioxidant assays (DPPH vs. FRAP) yield divergent results for Hypoloside A?
- DPPH : Measures hydrogen donation (sensitive to phenolic -OH groups).
- FRAP : Detects Fe³⁺ reduction (dependent on conjugated π-systems).
Normalize data to Trolox equivalents and report both assays for comprehensive evaluation .
Q. How can discrepancies in Hypoloside A’s cytotoxicity across cancer cell lines be interpreted?
Factors include:
- Genetic heterogeneity : p53 status (wild-type vs. mutant).
- Culture conditions : Serum concentration (e.g., 2% vs. 10% FBS).
Use genomic profiling (e.g., CRISPR screens) to identify resistance markers .
Tables for Key Methodological Comparisons
Q. Table 1. Analytical Techniques for Hypoloside A Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC-MS | Quantification | LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL |
| NMR | Structural elucidation | ¹H (δ 6.2–7.8 ppm, aromatic protons) |
| FRAP | Antioxidant capacity | EC₅₀: 12.5 ± 1.8 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
